2-Acetamido-1,3-thiazole-5-carboxylic acid

Beschreibung

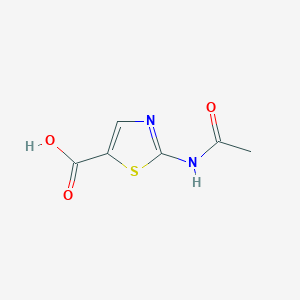

2-Acetamido-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with an acetamido group at position 2 and a carboxylic acid group at position 3. Thiazoles are known for their roles as enzyme inhibitors, bioactive intermediates, and building blocks in drug development .

Eigenschaften

IUPAC Name |

2-acetamido-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-3(9)8-6-7-2-4(12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYFSVDACNOHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656842 | |

| Record name | 2-Acetamido-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170060-19-1 | |

| Record name | 2-Acetamido-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that 2-Acetamido-1,3-thiazole-5-carboxylic acid may interact with multiple targets within the body.

Mode of Action

For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.

Biochemical Pathways

Thiazole derivatives have been reported to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate. This suggests that this compound may influence multiple biochemical pathways related to these conditions.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that thiazole is stable under normal temperatures but can decompose under high temperatures and acidic conditions. This suggests that the action of this compound may be influenced by environmental factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

2-Acetamido-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it a potential therapeutic agent for conditions like gout. Additionally, this compound can interact with other biomolecules, such as nucleic acids, potentially affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating them. For instance, its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases, influencing the metabolism of purines and other substrates . These interactions can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. For example, it may be transported into cells via organic anion transporters, ensuring its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . This localization is essential for its role in modulating cellular metabolism and energy production.

Biologische Aktivität

2-Acetamido-1,3-thiazole-5-carboxylic acid (ATCA) is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article will explore the biological activity of ATCA, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula: C₆H₆N₂O₃S

- Molecular Weight: 186.19 g/mol

The presence of the thiazole ring and the acetamido group contributes to its unique reactivity and interaction with biological targets.

ATCA's biological activity can be attributed to several mechanisms:

-

Enzyme Inhibition:

- ATCA has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to decreased production of uric acid, making it potentially useful for treating conditions like gout.

-

Cell Signaling Modulation:

- The compound influences key signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. By modulating these pathways, ATCA can affect gene expression and cellular metabolism.

- Antitumor Activity:

Table 1: Summary of Biological Activities of ATCA Derivatives

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of K563 leukemia cells | |

| Antimicrobial | Broad-spectrum activity | |

| Enzyme Inhibition | Xanthine oxidase | |

| Cell Signaling | Modulation of MAPK/ERK pathway |

Case Study 1: Antitumor Efficacy

A series of studies focused on the synthesis of novel ATCA derivatives aimed at enhancing anticancer efficacy. One notable derivative exhibited IC₅₀ values comparable to dasatinib against non-leukemia cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), indicating that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Properties

Research indicates that ATCA and its derivatives possess antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for developing new antibiotics.

Case Study 3: Anti-inflammatory Effects

In addition to its anticancer properties, ATCA has been studied for its anti-inflammatory effects. It has been shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of ATCA is crucial for its therapeutic application:

- Solubility: Slightly soluble in water; soluble in alcohol and ether.

- Stability: Remains stable under physiological conditions, allowing for sustained biological activity.

- Toxicity: Dose-dependent effects observed in animal models; lower doses modulate enzyme activity without significant toxicity, while higher doses may lead to hepatotoxicity or nephrotoxicity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physical Properties

The substituent type and position on the thiazole ring significantly influence physical and chemical properties. Key analogs include:

| Compound Name | Substituents (Positions) | Molecular Formula | Melting Point (°C) | CAS RN |

|---|---|---|---|---|

| 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | Methyl (2), Phenyl (4), COOH (5) | C₁₁H₉NO₂S | 201–203 | 32002-72-5 |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Phenyl (2), Methyl (4), COOH (5) | C₁₁H₉NO₂S | 214–215 | 33763-20-1 |

| 2-(3-Chloro-4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | Cl/F-phenyl (2), Methyl (4), COOH (5) | C₁₁H₈ClFNO₂S | Not reported | Not provided |

| 3-Methoxy-1,2-thiazole-5-carboxylic acid | Methoxy (3), COOH (5) | C₅H₅NO₃S | Not reported | Not provided |

Key Observations :

- Substituent Position : Melting points vary with substituent placement. For example, 4-Methyl-2-phenyl derivatives exhibit higher melting points (~214–215°C) than 2-Methyl-4-phenyl analogs (~201–203°C) .

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 2-(3-chloro-4-fluorophenyl)) may enhance bioactivity but reduce solubility .

- Ring Isomerism : 1,2-Thiazole derivatives (e.g., 3-methoxy variant) differ in reactivity compared to 1,3-thiazoles due to altered electronic distribution .

Functional and Application Differences

- Material Science : 3-Methoxy-1,2-thiazole-5-carboxylic acid is highlighted for applications in polymer and catalyst design due to its electron-rich structure .

- Pharmaceutical Intermediates : Halogenated analogs (e.g., 2-(3-chloro-4-fluorophenyl)) may serve as precursors for anticancer or antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.